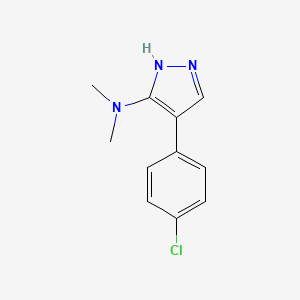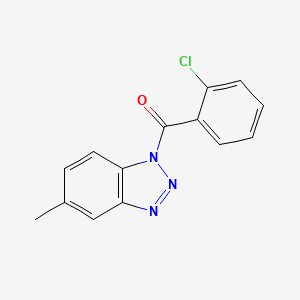
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, also known as (3S,4S)-MOPC, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the tetrahydroisoquinoline class of molecules and is characterized by its four-ring structure. The molecule has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to modulate the activity of certain receptors.
Scientific Research Applications
(3S,4S)-MOPC has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the regulation of inflammation. In addition, (3S,4S)-MOPC has been shown to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. This has led to its potential use as a tool to study the function of these receptors, as well as to develop new therapeutic agents that target these receptors.
Mechanism of Action
The mechanism of action of (3S,4S)-MOPC is still not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing it from catalyzing the formation of prostaglandins. In addition, it has been suggested that (3S,4S)-MOPC may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4S)-MOPC are not yet fully understood. However, it has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2) and to modulate the activity of certain G-protein coupled receptors. This suggests that (3S,4S)-MOPC may have potential applications in the treatment of inflammation and other diseases that are regulated by these receptors.
Advantages and Limitations for Lab Experiments
The synthesis of (3S,4S)-MOPC is relatively straightforward and efficient, making it a useful tool for laboratory experiments. In addition, its ability to act as an inhibitor of COX-2 and to modulate the activity of certain G-protein coupled receptors makes it a useful tool for studying the function of these receptors and developing new therapeutic agents. However, the mechanism of action of (3S,4S)-MOPC is still not fully understood, and further research is needed to elucidate its exact mechanism of action.
Future Directions
There are a number of potential future directions for research on (3S,4S)-MOPC. These include further investigation into its mechanism of action, as well as its potential applications in the treatment of inflammation and other diseases. In addition, further research is needed to determine the full range of its biochemical and physiological effects. Finally, further research is needed to develop new synthetic methods for synthesizing (3S,4S)-MOPC, as well as to optimize its structure for its potential therapeutic applications.
Synthesis Methods
The synthesis of (3S,4S)-MOPC is a multi-step process that involves the coupling of two different molecules. The first step involves the reaction of (3S,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ) with methyl iodide to form a methyl ester intermediate. This intermediate is then reacted with sodium hydride to form the desired product, (3S,4S)-MOPC. This synthesis method has been described in detail in a number of publications, and is considered to be a reliable and efficient method for synthesizing (3S,4S)-MOPC.
properties
IUPAC Name |
(3S,4S)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJXHMXPMPPBX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)

![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6432243.png)


![2,4,6-trimethyl-8-phenyl-5lambda5-[1,3]thiazolo[3,4-a]pyrimidin-5-ylium perchlorate](/img/structure/B6432252.png)